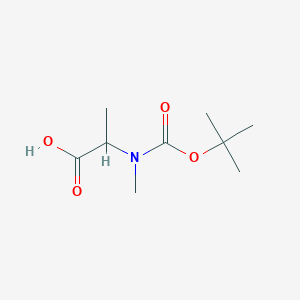

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid

Overview

Description

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is an alanine derivative, commonly used in peptide synthesis and as a building block in organic chemistry . This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl group. One common method involves the reaction of alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve reagents like trifluoroacetic acid for Boc deprotection.

Major Products

The major products formed from these reactions include various protected and deprotected amino acids, peptides, and other organic compounds .

Scientific Research Applications

Peptide Synthesis

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is widely used in peptide synthesis due to its ability to protect the amino group. This allows for the sequential addition of amino acids to form peptides. The Boc group can be selectively removed under acidic conditions, facilitating further functionalization.

Biological Studies

The compound plays a role in studying protein structure and function. It serves as a building block for synthesizing enzyme inhibitors and other bioactive compounds. Its involvement in various biochemical pathways makes it valuable for investigating metabolic processes.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing drug candidates targeting various diseases. Its stability and reactivity make it an ideal candidate for developing novel therapeutic agents.

Industrial Applications

The compound is employed in producing fine chemicals and as an intermediate in various chemical processes. Its versatility extends to applications in agrochemicals and specialty chemicals.

Case Study 1: Peptide Synthesis Methodology

A study demonstrated the efficiency of using Boc-L-alanine methyl ester in synthesizing bioactive peptides. The researchers reported high yields and purity when employing this compound as a precursor for peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

In another research project, the biological activity of peptides synthesized from Boc-L-alanine methyl ester was evaluated. The findings indicated that these peptides exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways, showcasing the compound's potential in drug development .

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

- N-(tert-Butoxycarbonyl)-L-alanine

- N-(tert-Butoxycarbonyl)-glycine

- N-(tert-Butoxycarbonyl)-valine

Uniqueness

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is unique due to its specific structure, which includes a methyl group on the amino nitrogen. This structural feature imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications .

Biological Activity

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid, commonly referred to as N-tert-butoxycarbonyl-N-methyl-2-amino-propionic acid, is an alanine derivative with notable biological activities. This compound has garnered attention in various fields, including pharmacology and nutritional science, due to its potential applications as an ergogenic aid and its influence on physiological processes.

- Molecular Formula : C₉H₁₇NO₄

- Molecular Weight : 203.236 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 296.3 ± 19.0 °C

- Flash Point : 133.0 ± 21.5 °C

- CAS Number : 13734-31-1

These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications.

Ergogenic Effects

Research indicates that amino acids and their derivatives, such as this compound, are used as ergogenic supplements. They are known to influence:

- Anabolic Hormone Secretion : Enhancing muscle protein synthesis.

- Energy Supply During Exercise : Acting as fuel sources during physical exertion.

- Mental Performance : Improving cognitive function under stress.

- Muscle Damage Prevention : Reducing exercise-induced muscle damage .

Immunomodulatory Effects

The compound has been implicated in immunological responses, particularly in the modulation of cytokine release. For instance:

- In vitro studies have shown that certain derivatives can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory conditions.

Case Studies

- Cytokine Modulation : A study investigating the effects of various amino acid derivatives demonstrated that compounds similar to this compound could reduce TNF-α production by up to 60% at specific concentrations, indicating a strong anti-inflammatory potential .

- Cell Viability and Toxicity Assessment : The viability of PBMCs treated with this compound remained high (around 94%) even at elevated doses, suggesting low toxicity and favorable safety profiles for further pharmacological exploration .

Mechanistic Insights

The biological activity of this compound is linked to several signaling pathways:

- MAPK/ERK Pathway : Involved in cell proliferation and survival.

- PI3K/Akt/mTOR Pathway : Critical for metabolic regulation and cell growth.

These pathways are essential for understanding how the compound exerts its effects on both muscle performance and immune responses .

Comparative Analysis Table

| Property/Effect | This compound | Related Amino Acids |

|---|---|---|

| Molecular Weight | 203.236 g/mol | Varies |

| Density | 1.1 ± 0.1 g/cm³ | Varies |

| Ergogenic Effect | Yes | Yes |

| Anti-inflammatory Activity | Significant reduction in TNF-α | Varies |

| Cytotoxicity | Low (94% viability at high doses) | Varies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid?

- Methodological Answer : The compound is synthesized via carbodiimide-mediated coupling reactions . For example, (R)-2-((tert-butoxycarbonyl)amino)propanoic acid reacts with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group, enabling efficient amide bond formation. This method is widely used in peptide chemistry to protect amino groups during synthesis . Key Reagents :

- DCC: Activates carboxylic acids to form active esters.

- DMAP: Catalyzes the coupling by stabilizing intermediates.

Q. How is the Boc (tert-butoxycarbonyl) protecting group stability assessed during synthesis?

- Methodological Answer : The Boc group’s stability is evaluated under acidic and basic conditions. It is acid-labile , requiring trifluoroacetic acid (TFA) for deprotection. Stability tests involve exposing the compound to varying pH levels and monitoring degradation via HPLC or TLC . For storage, anhydrous conditions at -20°C are recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Optimization strategies include:

- Stoichiometric adjustments : Using 1.5–2.0 equivalents of the amino acid relative to the resin-bound peptide.

- Additives : Incorporating HOBt (hydroxybenzotriazole) or Oxyma to reduce racemization and improve yield.

- Reaction monitoring : Employing LC-MS or NMR to track reaction progress and identify byproducts .

Table 1 : Common Coupling Agents and Conditions

| Coupling Agent | Additive | Solvent | Reaction Time | Yield Range |

|---|---|---|---|---|

| DCC | DMAP | DMF | 2–4 hours | 70–85% |

| EDC | HOBt | DCM | 1–3 hours | 80–90% |

Q. What analytical techniques resolve contradictions in reported synthetic yields?

- Methodological Answer : Discrepancies in yields often arise from purity of starting materials or side reactions (e.g., oxazolone formation). Researchers should:

- Use HPLC-MS to quantify unreacted starting material.

- Perform NMR kinetic studies to identify intermediates.

- Compare reaction solvents (e.g., DMF vs. THF) to assess polarity effects on activation efficiency .

Q. How does the tert-butoxycarbonyl group influence the compound’s solubility and reactivity?

- Methodological Answer : The Boc group increases hydrophobicity, reducing water solubility but enhancing compatibility with organic solvents (e.g., DCM, THF). Reactivity is modulated by steric hindrance, which slows nucleophilic attacks on the carbamate. Solubility can be improved using co-solvents like DMSO or acetonitrile in aqueous mixtures .

Q. Handling and Stability

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store under anhydrous conditions at -20°C in airtight containers with desiccants. Avoid exposure to moisture or acids, which hydrolyze the Boc group. For long-term stability, conduct accelerated aging studies at 40°C/75% RH and monitor via FTIR or HPLC .

Q. How should researchers handle this compound under inert atmospheres?

- Methodological Answer : Use glove boxes or Schlenk lines with nitrogen/argon purging to exclude moisture and oxygen. Reactions should be performed in dried glassware, and solvents must be degassed. Confirm inert conditions using oxygen/moisture sensors .

Q. Application in Drug Development

Q. What role does this compound play in prodrug design?

- Methodological Answer : The Boc-methylamino group serves as a protecting group for amine functionalities in prodrugs, enabling controlled release under physiological conditions. For example, it stabilizes peptide intermediates during SPPS, which are later deprotected in acidic environments (e.g., lysosomal pH) .

Q. How is the compound used in synthesizing β-amino acid derivatives?

- Methodological Answer : It acts as a precursor for β-amino acids via stereoselective alkylation or Michael additions . The Boc group is retained during synthesis and removed post-functionalization using TFA. Chiral HPLC is employed to confirm enantiomeric excess .

Q. Troubleshooting

Q. Why might recrystallization fail to purify the compound, and how can this be addressed?

- Methodological Answer :

Common issues include low solubility or oil formation . Solutions: - Use mixed solvents (e.g., ethyl acetate/hexane) for gradual crystallization.

- Employ chromatographic purification (silica gel, eluent: 5% MeOH in DCM).

- Characterize impurities via HRMS or XRD to adjust recrystallization conditions .

Properties

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHQXRIIQSTJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237961 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-31-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.